molecular formula C5H12ClF2N B13517488 1,1-Difluoro-2-methylbutan-2-amine hydrochloride

1,1-Difluoro-2-methylbutan-2-amine hydrochloride

Cat. No.: B13517488
M. Wt: 159.60 g/mol
InChI Key: WLFYGIMXWKLZIC-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylbutan-2-amine hydrochloride (C₅H₁₁ClF₂N) is a fluorinated secondary amine hydrochloride with a branched aliphatic chain. Its molecular weight is 185.10 Da, and its structure features two fluorine atoms at the C1 position and a methyl group at the C2 position of a butan-2-amine backbone . The SMILES notation (CCC(C)(C(F)F)N.Cl ) highlights the branching and fluorine substitution .

Properties

Molecular Formula

C5H12ClF2N

Molecular Weight

159.60 g/mol

IUPAC Name

1,1-difluoro-2-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C5H11F2N.ClH/c1-3-5(2,8)4(6)7;/h4H,3,8H2,1-2H3;1H

InChI Key

WLFYGIMXWKLZIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-methylbutan-2-amine hydrochloride typically involves the reaction of 1,1-difluoro-2-methylbutane with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The final product is purified through crystallization or distillation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluoro-2-methylbutan-2-amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features
1,1-Difluoro-2-methylbutan-2-amine hydrochloride C₅H₁₁ClF₂N 185.10 Branched C4 chain; two fluorines at C1; methyl group at C2; secondary amine hydrochloride.
(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride C₁₁H₁₆ClF₂N 235.70 C4 chain with phenyl at C4; methylamine group; two fluorines at C1 .
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride C₈H₈ClF₄N 229.60 Ethane backbone; two fluorines at C2; 2,4-difluorophenyl substituent at C1 .
2-Phenylbutan-1-amine hydrochloride C₁₀H₁₄ClN 183.68 Linear C4 chain; phenyl group at C2; no fluorine substituents .

Key Observations :

  • Fluorine Substitution : The target compound and the first two analogs feature fluorine atoms at terminal carbons, which enhance electronegativity and lipophilicity. In contrast, 2-phenylbutan-1-amine lacks fluorine, making it less polar.
  • Aromatic vs.
  • Branching : The target compound’s branched structure (C2 methyl group) may confer steric hindrance, affecting reactivity and solubility compared to linear analogs like 2-phenylbutan-1-amine.

Physicochemical and Pharmacokinetic Implications

  • For example, the target compound’s logP is likely higher than non-fluorinated analogs like 2-phenylbutan-1-amine .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. However, aromatic substituents (e.g., phenyl groups) may reduce solubility compared to aliphatic analogs .
  • Metabolic Stability : Fluorine substitution often slows metabolic degradation by resisting cytochrome P450 oxidation, a property shared by the target compound and its fluorinated analogs .

Biological Activity

1,1-Difluoro-2-methylbutan-2-amine hydrochloride is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C6H14ClF2N
Molecular Weight 168.64 g/mol
IUPAC Name This compound
CAS Number 1909314-14-2

Structural Characteristics

The structure of this compound includes a difluoromethyl group and an amine functional group, which may contribute to its biological activity by influencing its binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems and enzymes. Preliminary studies suggest that it may act as a ligand for specific receptors involved in neurotransmission.

Interaction with Receptors

  • GABA Receptors : The compound may influence GABAergic signaling pathways. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA levels in the brain, suggesting potential therapeutic applications for neurological disorders.
  • Adrenergic Receptors : It may also interact with adrenergic receptors, potentially affecting cardiovascular functions and neurochemical signaling .

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that compounds with similar amine structures can inhibit monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters like dopamine and serotonin .

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound could exhibit similar effects. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Case Studies

  • Neuropharmacological Effects : A study examining the effects of difluorinated amines on neuronal activity found that compounds like this compound could modulate synaptic transmission, leading to altered behavioral outcomes in animal models .
  • Metabolic Pathways : Research on enzyme inhibitors has shown that this compound may affect lipid metabolism by inhibiting diacylglycerol acyltransferase (DGAT), which plays a role in triglyceride synthesis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

CompoundBiological Activity
Methyl azocane-4-carboxylate Antimicrobial and antiviral activity
Thiazole derivatives Anticancer and anti-inflammatory effects
Indazole derivatives Neuroprotective and anti-inflammatory

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